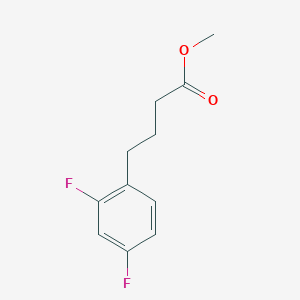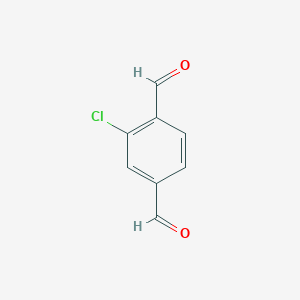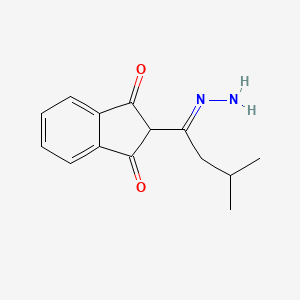![molecular formula C12H14N2O6 B6351851 [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate CAS No. 2368828-63-9](/img/structure/B6351851.png)
[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate is a chemical compound with the molecular formula C10H10N2O . C2H2O4 . H2O. It is a solid substance that is often used in various chemical and pharmaceutical applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate typically involves the reaction of 3-phenyl-5-isoxazolecarboxaldehyde with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with ethanedioic acid (oxalic acid) to form the ethanedioate salt, which is subsequently hydrated to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .
類似化合物との比較
Similar Compounds
- [(3-phenyl-5-isoxazolyl)methyl]amine hydrochloride
- [(3-phenyl-5-isoxazolyl)methyl]amine sulfate
- [(3-phenyl-5-isoxazolyl)methyl]amine nitrate
Uniqueness
[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate is unique due to its specific ethanedioate salt form, which provides distinct solubility and stability properties compared to other similar compounds. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications .
特性
IUPAC Name |
oxalic acid;(3-phenyl-1,2-oxazol-5-yl)methanamine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.C2H2O4.H2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;3-1(4)2(5)6;/h1-6H,7,11H2;(H,3,4)(H,5,6);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCPZQCWMOSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN.C(=O)(C(=O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
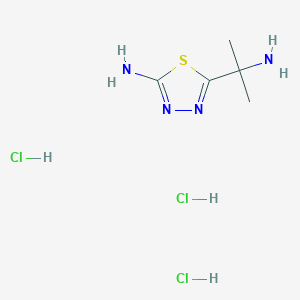
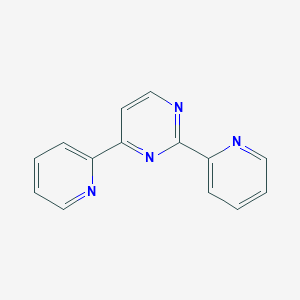
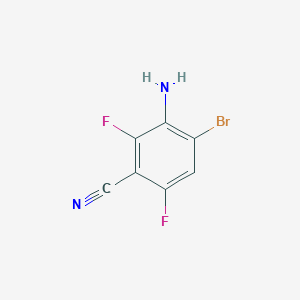
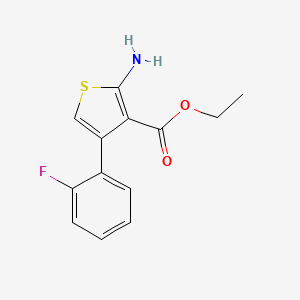
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate](/img/structure/B6351812.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6351816.png)
